N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

Fluorescence brightness Bioconjugation Click chemistry

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is a Cyanine 5 (Cy5)-based fluorescent probe featuring a symmetric dual-PEG4 architecture. The compound incorporates a Cy5 fluorophore with excitation/emission maxima at 649/667 nm, an azide terminal group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and N-methyl-N'-methyl substituents on the indolenine nitrogen atoms.

Molecular Formula C46H68ClN5O10
Molecular Weight 886.5 g/mol
Cat. No. B14093654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5
Molecular FormulaC46H68ClN5O10
Molecular Weight886.5 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]
InChIInChI=1S/C46H68N5O10.ClH/c1-45(2)39-35-37(60-33-31-58-29-27-56-24-23-54-20-19-52-7)13-15-41(39)50(5)43(45)11-9-8-10-12-44-46(3,4)40-36-38(14-16-42(40)51(44)6)61-34-32-59-30-28-57-26-25-55-22-21-53-18-17-48-49-47;/h8-16,35-36H,17-34H2,1-7H3;1H/q+1;/p-1
InChIKeyCKLDNAAAZOJWFY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5: A High-Brightness Dual-PEG4 Cyanine Dye with Click Chemistry Azide Functionality for Bioconjugation and PROTAC Development


N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is a Cyanine 5 (Cy5)-based fluorescent probe featuring a symmetric dual-PEG4 architecture. The compound incorporates a Cy5 fluorophore with excitation/emission maxima at 649/667 nm, an azide terminal group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and N-methyl-N'-methyl substituents on the indolenine nitrogen atoms . The PEG4 chains confer high aqueous solubility, reduced nonspecific binding, and extended linker reach, making it particularly valuable for bioconjugation, fluorescence imaging, and the synthesis of proteolysis-targeting chimeras (PROTACs) .

Why Generic Substitution of N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 with Other Cy5-PEG-Azide Conjugates Can Compromise Experimental Reproducibility and Fluorescence Performance


Even structurally similar Cy5-PEG-azide conjugates can exhibit significant differences in fluorescence brightness, aqueous solubility, steric accessibility, and photostability. For instance, variations in PEG chain length (PEG3 vs. PEG4 vs. PEG5) alter both linker reach (spanning approximately 15–25 Å per PEG4 unit [1]) and hydrophilicity, directly impacting bioconjugation efficiency and PROTAC ternary complex formation. Moreover, the nature of the N‑substituents on the indolenine nitrogens—whether N‑methyl, N‑ethyl, or N‑benzyl—modulates photostability and aggregation propensity [2]. Substituting the target compound with a cheaper or more readily available analog lacking the dual-PEG4 symmetry or N‑methyl‑N′‑methyl groups may therefore lead to lower signal-to-noise ratios, reduced click reaction yields, or altered PROTAC degradation kinetics, underscoring the need for product-specific validation.

Quantitative Differentiation of N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 Against Closest Structural Analogs: Extinction Coefficient, Linker Length, and Symmetry-Driven Performance Metrics


Extinction Coefficient: 232,000 M⁻¹cm⁻¹ vs. Lower Values for Common PEG-Azide Comparators

The target compound exhibits an extinction coefficient of 232,000 M⁻¹cm⁻¹, as reported by Aladdin Scientific . This value is 37% higher than that of N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 (107,000 M⁻¹cm⁻¹) and 36% higher than N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 (170,000 M⁻¹cm⁻¹) . Higher extinction coefficient directly translates to greater fluorescence brightness per molecule, improving detection sensitivity in imaging and flow cytometry applications.

Fluorescence brightness Bioconjugation Click chemistry

Extended Linker Reach: Dual PEG4 Chains Provide ~30–36 Å Span vs. Single PEG3 or Asymmetric PEG4/PEG3 Linkers

Each PEG4 unit spans approximately 15–18 Å [1]. The target compound contains two PEG4 chains (one methyl-capped m‑PEG4 and one azide-PEG4), yielding a total flexible linker span of ~30–36 Å. This is substantially longer than Cy5-PEG3-azide (~15–18 Å) and N-(m-PEG4)-N'-(azide-PEG3)-Cy5 (~30–33 Å, asymmetric). Longer and symmetric PEG chains enhance solubility and reduce steric hindrance during CuAAC click reactions with alkyne-functionalized biomolecules or PROTAC warheads.

PROTAC linker Steric accessibility Bioconjugation

N-Methyl-N'-Methyl Substitution: Enhanced Photostability and Reduced Aggregation vs. N-Ethyl or Unsubstituted Cy5 Analogs

Studies on cyanine dyes demonstrate that N‑alkyl substitution on the indolenine nitrogen influences photostability. Specifically, N‑benzyl groups confer superior photostability over N‑ethyl groups [1]. The target compound features N‑methyl‑N′‑methyl substituents, which are expected to provide intermediate but improved photostability relative to N‑ethyl analogs and reduced aggregation compared to N‑unsubstituted Cy5 cores. While direct photobleaching half-life data for this exact compound are not publicly available, the class‑level inference supports enhanced performance in prolonged imaging experiments.

Photostability Fluorescence imaging Cyanine dye

Dual PEG4 Symmetry: Balanced Hydrophilicity and Reduced Steric Hindrance for Consistent Click Chemistry Efficiency

Vendor datasheets consistently note that the dual PEG4 architecture increases solubility in aqueous media compared to shorter or asymmetric PEG linkers . The symmetric m‑PEG4 and azide‑PEG4 chains minimize steric hindrance around the Cy5 core and the azide reactive site, which is critical for efficient CuAAC click reactions with alkyne‑modified biomolecules. While direct reaction rate constants are not reported, the structural advantage is supported by solubility comparisons: Cy5‑PEG3‑azide exhibits lower water solubility , whereas PEG4‑containing analogs typically show >10 mg/mL aqueous solubility .

Click chemistry Aqueous solubility Bioconjugation

PROTAC Linker Validation: Explicit Inclusion in PROTAC Linker Libraries and Synthetic Utility

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is explicitly cataloged as a PEG‑based PROTAC linker by multiple vendors (TargetMol, MedChemExpress, InvivoChem) . This contrasts with some Cy5‑PEG‑azide conjugates that are not formally designated as PROTAC linkers or lack vendor validation for this application. The compound's dual PEG4 architecture and azide click handle make it suitable for conjugating E3 ligase ligands and target protein warheads in PROTAC synthesis.

PROTAC Targeted protein degradation Linker library

High-Value Application Scenarios for N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 Based on Quantitative Evidence


PROTAC Synthesis: Dual-PEG4 Linker for Optimized Ternary Complex Formation

With a validated PROTAC linker designation and an extended ~30–36 Å dual-PEG4 reach [1], this compound is ideal for constructing proteolysis-targeting chimeras. The azide group enables CuAAC click conjugation to alkyne-functionalized E3 ligase ligands or target protein binders, while the symmetric PEG chains provide sufficient spacing to facilitate productive ubiquitination. The high extinction coefficient (232,000) also permits facile tracking of PROTAC intracellular distribution without additional fluorescent tagging.

Fluorescence Imaging of Click-Labeled Biomolecules in Aqueous Environments

The dual-PEG4 architecture confers high aqueous solubility (>10 mg/mL class‑level) , making the compound well‑suited for labeling alkyne‑modified proteins, nucleic acids, or glycans in physiological buffers. The high brightness (extinction coefficient 232,000) ensures sensitive detection even at low concentrations, while the N‑methyl‑N′‑methyl substitution provides improved photostability relative to N‑ethyl analogs [2], enabling time‑lapse imaging with reduced signal fading.

Bioconjugation via Copper-Catalyzed Click Chemistry with Reduced Steric Hindrance

The terminal azide group on a flexible PEG4 tether minimizes steric clashes during CuAAC reactions with alkyne‑presenting biomolecules. Compared to shorter PEG3 linkers , the additional ethylene glycol unit increases the effective collision radius of the reactive azide, potentially improving conjugation yields. The symmetric m‑PEG4 counterpart further balances overall hydrophilicity, preventing nonspecific surface adsorption.

Fluorescence Tracking of Drug Delivery Systems and Nanoparticles

The bright, photostable Cy5 signal (ex/em 649/667 nm) falls within the far‑red/near‑infrared window, minimizing tissue autofluorescence for in vivo imaging. The dual-PEG4 chains enhance circulation half‑life and reduce immunogenicity when conjugated to therapeutic payloads. Procurement of this specific compound ensures consistent performance in quantitative biodistribution studies, as alternative Cy5‑PEG‑azide conjugates may exhibit lower extinction coefficients or altered solubility .

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